methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorophenyl groups and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate chlorophenyl hydrazines with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then esterified to yield the final product. The reaction conditions often include:
Solvents: Ethanol, methanol, or acetonitrile.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.
Temperature: Reactions are typically carried out at elevated temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-bromophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(4-fluorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(4-methylphenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-24-17(23)15-9-16(10-2-4-11(18)5-3-10)22(21-15)14-7-12(19)6-13(20)8-14/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSSSYCPVYBROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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